TPCA-1

Description

Background and Significance of TPCA-1 in Biomedical Science

The significance of this compound in biomedical science stems primarily from its ability to selectively target IKK-β, a key kinase in the NF-κB signaling cascade. rsc.org The IKK complex, composed of catalytic subunits IKK-α and IKK-β, and a regulatory subunit NEMO (NF-κB essential modulator), is responsible for phosphorylating the inhibitor of κB (IκB) proteins. rsc.org This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, allowing NF-κB dimers to translocate to the nucleus and activate the transcription of target genes. nih.govrsc.org

This compound was reported to be a potent, ATP-competitive inhibitor of IKK-β with an IC₅₀ of 17.9 nM, while showing significantly less activity against IKK-α (IC₅₀ of 400 nM). tocris.comrsc.org This selectivity allows researchers to specifically probe the roles of IKK-β-dependent signaling. The compound's utility is further highlighted by its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in various cell types. caymanchem.comapexbt.com

More recent research has unveiled a broader mechanism of action for this compound, demonstrating its ability to also directly inhibit Signal Transducer and Activator of Transcription 3 (STAT3). aacrjournals.orgresearchgate.net It was found that this compound can bind to the SH2 domain of STAT3, thereby blocking its phosphorylation and subsequent activation. aacrjournals.orgresearchgate.net This dual inhibitory action on both NF-κB and STAT3 pathways, which are often constitutively active in many cancers, has expanded the scope of this compound's application in cancer research. aacrjournals.orgresearchgate.netnih.gov

Historical Context of this compound Discovery and Initial Characterization

This compound was first described in the early 2000s as a novel, potent, and selective small molecule inhibitor of IKK-2. caymanchem.com Initial characterization studies focused on its anti-inflammatory properties. For instance, in a murine model of collagen-induced arthritis, prophylactic administration of this compound led to a dose-dependent reduction in disease severity. apexbt.com These early in vivo studies provided strong evidence for the therapeutic potential of IKK-2 inhibition in inflammatory diseases.

The initial characterization also involved extensive in vitro profiling to establish its selectivity. This compound was tested against a panel of other kinases and enzymes, demonstrating over 550-fold selectivity for IKK-2. caymanchem.comtocris.com This high degree of selectivity was a crucial factor in its adoption as a reliable research tool. Further studies in human cell lines, such as airway smooth muscle cells, demonstrated its ability to block inflammation, further solidifying its role as an anti-inflammatory agent. caymanchem.com

Table 1: Inhibitory Activity of this compound

| Target | IC₅₀ | Reference |

|---|---|---|

| IKK-β (IKK-2) | 17.9 nM | apexbt.comtocris.com |

| IKK-α (IKK-1) | 400 nM | caymanchem.comrsc.org |

| TNF-α production (LPS-stimulated human monocytes) | 170 nM | caymanchem.comapexbt.com |

| IL-6 production (LPS-stimulated human monocytes) | 290 nM | caymanchem.comapexbt.com |

| IL-8 production (LPS-stimulated human monocytes) | 320 nM | caymanchem.comapexbt.com |

Evolution of Research Perspectives on this compound: From Bench to Potential Clinical Translation

The research trajectory of this compound has evolved significantly from its initial characterization as a laboratory tool to its exploration for potential clinical applications. Initially, its use was largely confined to basic research to understand the fundamental roles of the IKK-β/NF-κB pathway in various biological processes.

The discovery of its dual inhibitory effect on STAT3 broadened its potential applications, particularly in oncology. aacrjournals.orgresearchgate.netnih.gov Studies have shown that this compound can repress the proliferation of non-small cell lung cancer (NSCLC) cells, especially those with mutations in the epidermal growth factor receptor (EGFR). aacrjournals.orgnih.gov In these cancer cells, both NF-κB and STAT3 pathways are often constitutively active, and their dual inhibition by this compound has shown synergistic effects when combined with EGFR tyrosine kinase inhibitors (TKIs). aacrjournals.orgnih.gov

The potential for clinical translation is also being explored in the context of inflammatory diseases. For example, research has investigated its effects in models of asthma, chronic periodontitis, and nasal epithelial inflammation. caymanchem.comcellsignal.com More recently, the development of nanoparticle-based delivery systems for this compound aims to improve its targeted delivery to inflammatory sites, potentially enhancing its therapeutic efficacy while minimizing systemic side effects. mdpi.com While no clinical trials in humans have been reported to date, the promising preclinical data suggest that this compound and its derivatives remain a subject of interest for future therapeutic development. apexbt.comspacecoastdaily.com

Table 2: Investigated Disease Models for this compound

| Disease Model | Key Findings | Reference |

|---|---|---|

| Murine Collagen-Induced Arthritis | Reduced disease severity and onset. | caymanchem.comapexbt.com |

| Rat Model of Asthma | Blocked inflammation in airway smooth muscle. | caymanchem.com |

| Non-Small Cell Lung Cancer (NSCLC) | Repressed cell proliferation and enhanced apoptosis when combined with TKIs. | aacrjournals.orgnih.gov |

| Esophagus Squamous Carcinoma Cells (ESCC) | Preferentially inhibited the viability of ESCC cells. | nih.gov |

| Vascular Endothelial Injury with Acute Inflammation | Reduced infiltration of inflammatory cells with targeted nanoparticle delivery. | mdpi.com |

Table 3: Compound Names Mentioned

| Compound Name | |

|---|---|

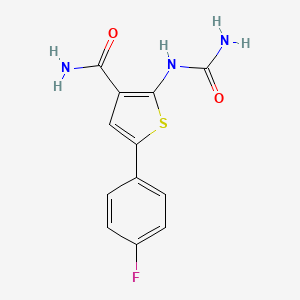

| This compound | 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide |

| Gefitinib | |

| Etanercept |

Properties

IUPAC Name |

2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYGKHKXGCPTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432635 | |

| Record name | TPCA-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507475-17-4 | |

| Record name | 2-((Aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507475174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TPCA-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TPCA-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tpca-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TPCA-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M632G86CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Tpca-1

TPCA-1 as a Potent and Selective IκB Kinase (IKK) Inhibitor

This compound has been extensively characterized as a potent and selective inhibitor of the IκB kinase (IKK) complex, with a particular specificity for the IKKβ subunit. rndsystems.comtocris.comcellsignal.com This selective inhibition is the primary mechanism through which this compound exerts its effects on cellular signaling.

Inhibition of IKKβ (IKK2) Activity and Specificity (IC50 = 17.9 nM)

In cell-free assays, this compound demonstrates potent inhibition of the IKKβ (also known as IKK2) subunit with a reported half-maximal inhibitory concentration (IC50) of 17.9 nM. rndsystems.comtocris.comcellsignal.comselleckchem.commdpi.comcaymanchem.com This high potency underscores its efficacy in targeting this key inflammatory kinase. The inhibition of IKKβ by this compound disrupts the phosphorylation of IκB proteins, a critical step in the activation of the NF-κB pathway. nih.gov

Selectivity Profile Against IKKα (>22-fold) and Other Kinases (>550-fold)

A crucial aspect of this compound's molecular profile is its selectivity. It exhibits a greater than 22-fold selectivity for IKKβ over the related IKKα isoform. rndsystems.comtocris.comselleckchem.com This selectivity is significant as IKKα and IKKβ can have distinct and sometimes opposing roles in cellular processes. nih.gov Furthermore, this compound displays a high degree of selectivity against a broad panel of other kinases, with a reported selectivity of over 550-fold. rndsystems.comtocris.comcaymanchem.com However, it is worth noting that in a larger kinase binding panel, this compound was found to bind to 53 kinases at less than 10% of control at a 10 μM concentration. rsc.org

IKK Inhibition Profile of this compound

| Target | IC50 | Selectivity |

| IKKβ (IKK2) | 17.9 nM | - |

| IKKα (IKK1) | 400 nM | >22-fold vs. IKKβ |

| Other Kinases | - | >550-fold |

Data sourced from multiple studies. rndsystems.comtocris.comselleckchem.comcaymanchem.com

ATP-Competitive Inhibition of IKK-2

The mechanism by which this compound inhibits IKK-2 is through ATP-competitive inhibition. selleckchem.comrsc.orgresearchgate.net This means that this compound binds to the ATP-binding pocket of the IKK-2 enzyme, thereby preventing the binding of ATP, which is essential for the kinase's catalytic activity. This mode of inhibition is a common mechanism for small molecule kinase inhibitors.

Modulation of the NF-κB Signaling Pathway by this compound

The inhibition of IKKβ by this compound directly leads to the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. mdpi.comnih.gov This pathway is a cornerstone of the inflammatory response and is implicated in a wide array of cellular processes.

Suppression of NF-κB Nuclear Localization

A key consequence of IKKβ inhibition by this compound is the suppression of NF-κB's nuclear localization. rndsystems.comtocris.comselleckchem.comnih.govresearchgate.net Under normal stimulatory conditions, the IKK complex phosphorylates IκB proteins, leading to their degradation and the release of NF-κB to translocate into the nucleus. By inhibiting IKKβ, this compound prevents this phosphorylation event, thereby keeping NF-κB sequestered in the cytoplasm and unable to activate its target genes. mdpi.comnih.gov

Stabilization of IκBα and Inhibition of its Phosphorylation

This compound's inhibition of IKKβ leads to the stabilization of the inhibitor of NF-κB alpha (IκBα). nih.govresearchgate.net By preventing the phosphorylation of IκBα by IKKβ, this compound blocks the signal for its ubiquitination and subsequent degradation by the proteasome. mdpi.com This stabilization of IκBα is a direct mechanistic link between IKKβ inhibition and the downstream suppression of NF-κB activity. Research has shown that this compound-induced inhibition of IKKβ phosphorylation leads to the stabilization of IκBα. nih.gov

Downregulation of Pro-inflammatory Cytokine Transcription (TNF-α, IL-6, IL-8)

This compound demonstrates a marked ability to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). pensoft.netclinisciences.comresearchgate.net This effect is primarily attributed to its potent and selective inhibition of IKKβ. tocris.com By inhibiting IKKβ, this compound prevents the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. cellsignal.comtocris.com

In human peripheral blood monocytes stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, this compound was shown to inhibit the production of TNF-α, IL-6, and IL-8 with IC50 values ranging from 170 to 320 nM. clinisciences.commedchemexpress.com Studies in choriodecidual cells, which are relevant to the inflammation associated with preterm labor, also demonstrated that this compound effectively inhibits LPS-stimulated production of IL-6 and TNF-α. nih.gov The compound's ability to reduce the transcription of these cytokines underscores its significant anti-inflammatory properties. tocris.comnih.gov

Direct Dual Inhibition of STAT3 Signaling by this compound

A pivotal aspect of this compound's molecular action is its direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, independent of its effects on NF-κB. aacrjournals.orgaacrjournals.org This discovery identified this compound as a direct dual inhibitor of both IKKβ and STAT3. aacrjournals.orgnih.gov

Inhibition of STAT3 Phosphorylation, DNA Binding, and Transactivation

This compound effectively inhibits multiple key steps in the STAT3 signaling cascade. It has been demonstrated to be an effective inhibitor of STAT3 phosphorylation, a critical activation step. clinisciences.commedchemexpress.commedkoo.com This inhibition occurs in a dose- and time-dependent manner. medchemexpress.comresearchgate.net Consequently, the subsequent events of STAT3 DNA binding and transactivation are also blocked. nih.govmedkoo.com This comprehensive inhibition of STAT3 activity prevents it from regulating the expression of its target genes involved in cell growth and apoptosis. cellsignal.comcellsignal.cncellsignal.cn

Blockade of STAT3 Recruitment to Upstream Kinases via SH2 Domain Interaction

The mechanism by which this compound inhibits STAT3 involves a direct physical interaction. Studies have revealed that this compound binds to the SH2 (Src Homology 2) domain of the STAT3 protein. aacrjournals.orgaacrjournals.orgresearchgate.net The SH2 domain is crucial for the recruitment of STAT3 to activated upstream kinases, such as those associated with cytokine receptors. unimi.it By docking into the SH2 domain, this compound physically obstructs this recruitment process, thereby preventing the phosphorylation and subsequent activation of STAT3. nih.govresearchgate.net This direct binding to the STAT3 SH2 domain is a key feature that distinguishes this compound's mechanism from other inhibitors. mdpi.com Molecular docking experiments have further elucidated this interaction, showing a hydrogen bond between the Glu594 residue of STAT3 and this compound. aacrjournals.orgaacrjournals.org

Regulation of Downstream Genes (e.g., IL-6, COX-2) by STAT3 and NF-κB Pathways

The dual inhibition of both STAT3 and NF-κB pathways by this compound has significant consequences for the expression of downstream genes that are co-regulated by these two transcription factors. In non-small cell lung cancer (NSCLC) cells with EGFR mutations, it has been found that both NF-κB and STAT3 are involved in regulating the transcription of IL-6 and cyclooxygenase-2 (COX-2). aacrjournals.orgaacrjournals.orgnih.gov this compound, by inhibiting both pathways, effectively represses the autocrine production of IL-6 and the expression of COX-2 in these cells. aacrjournals.orgaacrjournals.org This demonstrates the compound's ability to disrupt the synergistic signaling between the STAT3 and NF-κB pathways that contributes to a pro-tumorigenic inflammatory microenvironment.

Interactive Data Tables

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Type | Stimulant | Cytokine Inhibited | IC50 (nM) | Reference |

| Human Monocytes | LPS | TNF-α | 170-320 | medchemexpress.com, clinisciences.com |

| Human Monocytes | LPS | IL-6 | 170-320 | medchemexpress.com, clinisciences.com |

| Human Monocytes | LPS | IL-8 | 170-320 | medchemexpress.com, clinisciences.com |

| Choriodecidual Cells | LPS | IL-6 | ~7050 | nih.gov |

| Choriodecidual Cells | LPS | TNF-α | ~2350 | nih.gov |

Table 2: this compound's Inhibition of STAT3 Signaling

| Inhibitory Action | Mechanism | Cytokine Stimulus | Cell Line | Reference |

| Phosphorylation | Direct binding to SH2 domain | IL-6, IFN-α, IFN-γ | 293T, NSCLC cells | aacrjournals.org, aacrjournals.org, cancer-research-network.com |

| DNA Binding | Prevents STAT3 activation | Not specified | In vivo | nih.gov, medkoo.com |

| Transactivation | Prevents STAT3 activation | IL-6, non-receptor tyrosine kinases | 293T-SRL, NSCLC cells | researchgate.net, medchemexpress.com |

Other Molecular Interactions and Cellular Effects

Beyond its primary targets, this compound exhibits a range of other molecular interactions and cellular effects that contribute to its biological activity. These include its influence on other kinases and its impact on gene expression profiles induced by interferons.

Effects on JNK3 Activity

While this compound is a potent inhibitor of IKK-2, its activity against other kinases is significantly less pronounced. selleckchem.com Research has shown that this compound displays some inhibitory effect on c-Jun N-terminal kinase 3 (JNK3), albeit at a much higher concentration than required for IKK-2 inhibition. selleckchem.com The half-maximal inhibitory concentration (IC50) of this compound against JNK3 has been reported to be 3600 nM. selleckchem.comselleckchem.com This is substantially higher than its IC50 for IKK-2, which is approximately 17.9 nM, indicating a high degree of selectivity for IKK-2 over JNK3. selleckchem.comselleckchem.com The differential in inhibitory concentration suggests that while off-target effects on JNK3 are possible, they are likely to occur at concentrations well above those needed for effective IKK-2 and STAT3 inhibition. selleckchem.com

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

|---|---|

| IKK-2 | 17.9 |

| IKK-1 | 400 |

| JNK3 | 3600 |

Data sourced from cell-free assays. selleckchem.comselleckchem.com

Influence on IFN-induced Gene Expression (e.g., MX1, GBP1, ISG15)

This compound has been shown to significantly modulate the expression of genes induced by interferons (IFNs), which are critical components of the innate immune response to viral infections. nih.gov Specifically, studies in human glioma cell lines have demonstrated that this compound can differentially regulate the expression of various interferon-stimulated genes (ISGs). nih.gov

Research findings indicate that this compound can completely suppress the IFN-induced expression of Myxovirus resistance 1 (MX1) and Guanylate Binding Protein 1 (GBP1). selleckchem.comnih.gov This suppression is thought to be mediated through the inhibition of the IKK complex, which plays a crucial role in the signaling pathway leading to the expression of this subset of ISGs. nih.gov In contrast, this compound has only a minor effect on the expression of Interferon-Stimulated Gene 15 (ISG15). selleckchem.comnih.gov This differential effect suggests that the expression of ISG15 is largely independent of the IKK pathway and may rely on other signaling cascades, such as the JAK-STAT pathway, which is less affected by this compound in this context. nih.gov The ability of this compound to selectively inhibit the expression of certain ISGs highlights the complexity of interferon signaling and the specific role of the IKK complex in this process. nih.gov

Table 2: Effect of this compound on IFN-Induced Gene Expression

| Gene | Effect of this compound |

|---|---|

| MX1 | Complete Suppression |

| GBP1 | Complete Suppression |

| ISG15 | Minor Effect |

Observations from studies on human glioma cell lines. nih.gov

Therapeutic Potential and Preclinical Research of Tpca-1

Anti-inflammatory Applications

Preclinical investigations have demonstrated the anti-inflammatory efficacy of TPCA-1 across a range of animal models and in vitro systems relevant to inflammatory diseases. Its mechanism of action, primarily through the inhibition of IKKβ and subsequent modulation of the NF-κB pathway, contributes to the observed reductions in pro-inflammatory mediators and cellular infiltration.

Attenuation of Collagen-Induced Arthritis in Murine Models

This compound has shown significant promise in attenuating the severity of collagen-induced arthritis (CIA) in murine models. Studies have reported a dose-dependent reduction in the clinical score and disease severity in mice treated with this compound. medchemexpress.commedchemexpress.comresearchgate.netresearchgate.net Prophylactic administration of this compound at doses such as 3, 10, or 20 mg/kg, administered intraperitoneally twice daily, has been shown to reduce the severity and delay the onset of CIA. medchemexpress.comresearchgate.netresearchgate.net The effects observed with this compound administration at 10 mg/kg were reported to be comparable to those of etanercept, a commonly used antirheumatic drug, in terms of reducing disease severity and delaying onset when administered prophylactically. researchgate.netresearchgate.net

Research indicates that the attenuation of CIA by this compound is associated with a reduction in pro-inflammatory cytokines and decreased antigen-induced T cell proliferation. Levels of key inflammatory mediators such as IL-1beta, IL-6, TNF-alpha, and interferon-gamma were significantly reduced in the paw tissue of this compound-treated mice. researchgate.netresearchgate.net Furthermore, this compound administration in vivo resulted in a significant decrease in collagen-induced T cell proliferation ex vivo. researchgate.netresearchgate.net

Table 1: Effect of this compound on Collagen-Induced Arthritis Severity in Murine Models

| Dosage (mg/kg, i.p., b.i.d.) | Effect on Disease Severity | Effect on Disease Onset | Comparison to Etanercept (4 mg/kg, i.p., every other day) |

| 3, 10, or 20 | Dose-dependent reduction | Delayed | 10 mg/kg comparable effects |

Based on findings from multiple studies. medchemexpress.comresearchgate.netresearchgate.net

Efficacy in Animal Models of Acute Inflammation and Vascular Endothelial Injury

In animal models of vascular endothelial injury with acute inflammation, this compound has demonstrated efficacy, particularly when delivered via targeted nanoparticle systems. nih.govnih.govresearchgate.net These targeted delivery systems are capable of delivering this compound directly to inflammatory lesions. nih.govnih.govresearchgate.net Compared to treatment with the free agent, the use of this compound-loaded nanoparticles has resulted in reduced infiltration of inflammatory cells in these models. nih.govnih.govresearchgate.net Studies in hyperinflammation model mice have also indicated that targeted delivery of this compound can lead to the inhibition of pulmonary inflammatory cell infiltration and amelioration of lung injury. nih.gov

Alleviation of Inflammatory Responses in Pneumonia Models

Preclinical investigations have explored the potential of this compound in alleviating inflammatory responses in pneumonia models. Targeted delivery approaches, such as using platelet-derived extracellular vesicles or nanoparticles loaded with this compound, have been investigated in mouse models of acute lung injury (ALI). acs.orgacs.orgrsc.org These strategies aim to deliver this compound specifically to the inflamed lungs. In such models, this compound delivered via targeted systems has shown the ability to significantly improve therapeutic benefits by inhibiting the infiltration of pulmonary inflammatory cells and reducing the local cytokine storm compared to the administration of the free drug. acs.org this compound's mechanism in this context involves inhibiting the production of inflammatory factors. acs.org

Modulation of Inflammatory Responses in Chronic Periodontitis Models

This compound has been shown to negatively regulate inflammation in mouse models of chronic periodontitis. cellsignal.comfocusbiomolecules.comresearchgate.netnih.gov This modulation is mediated through the inactivation of the NF-κB pathway. researchgate.net Research indicates that this compound treatment inhibits the production of pro-inflammatory cytokines and suppresses osteoclastogenesis, a process crucial in the progression of periodontitis. researchgate.net In vitro studies have also shown that this compound treatment inhibits the expression of pro-inflammatory cytokines and NF-κB signal activation induced by Aggregatibacter actinomycetemcomitans in osteoclasts. researchgate.net

Impact on Nasal Epithelial Inflammation

In the context of nasal epithelial inflammation, this compound has demonstrated a repressive effect on inflammatory responses in vitro. Studies using cultured nasal epithelial cells have shown that this compound can significantly repress the synthesis of pro-inflammatory cytokines, such as IL-8 and GRO-α, which are induced by inflammatory stimuli like TNF-α or Staphylococcal supernatants. rhinologyjournal.comnih.govclinisciences.com This suggests that this compound can modulate the inflammatory processes occurring in nasal epithelial tissues. cellsignal.commedchemexpress.comrhinologyjournal.comnih.govclinisciences.com

Reduction of Immune Cell Infiltration in Inflammatory Lesions

A consistent finding across several preclinical models is the ability of this compound to reduce the infiltration of immune cells into inflammatory lesions and inflamed tissues. nih.govnih.govresearchgate.netacs.orgresearchgate.netwhiterose.ac.uk In animal models of vascular endothelial injury with acute inflammation, targeted delivery of this compound has been shown to reduce the infiltration of inflammatory cells compared to the free agent. nih.govnih.govresearchgate.net Similarly, in pneumonia models, this compound delivered via targeted systems inhibited the infiltration of pulmonary inflammatory cells. acs.org This reduction in immune cell infiltration is a key aspect of this compound's anti-inflammatory activity and contributes to the amelioration of tissue injury in various inflammatory conditions. nih.gov

Prevention of M1 Macrophage Polarization and Promotion of M2 Phenotype

Macrophages exhibit plasticity and can differentiate into different phenotypes, primarily M1 (pro-inflammatory) and M2 (anti-inflammatory) types. The balance between these phenotypes is crucial in inflammatory responses. Studies have explored the effect of this compound on macrophage polarization.

Research indicates that this compound can influence macrophage polarization. One study involving hybrid biomimetic nanovesicles loaded with this compound demonstrated that this formulation effectively inhibited M1 polarization of macrophages. nih.gov This inhibition of M1 polarization was associated with a downregulation in the secretion of pro-inflammatory cytokines. nih.gov While some studies suggest that NF-κB inhibitors like this compound might not directly shift macrophage polarization, other findings highlight the potential for this compound, particularly when delivered via specific methods, to contribute to a less pro-inflammatory macrophage profile by preventing the M1 state. nih.govpnas.org Mesenchymal Stem Cells (MSCs) are known to secrete factors like Prostaglandin E2 (PGE2) that modulate macrophage polarization from the M1 to the M2 phenotype. mdpi.com Encapsulating this compound within microparticles delivered to MSCs has been shown to inhibit the NF-kB pathway, preventing an unexpected pro-inflammatory response in MSCs, which could indirectly support an anti-inflammatory environment. mdpi.com

Application in Advanced Multicellular Intestinal Models for Anti-inflammatory Drug Screening

Advanced multicellular intestinal models, such as in vitro triculture models and organ-on-a-chip systems, are valuable tools for studying intestinal inflammation and screening potential anti-inflammatory compounds. These models aim to recapitulate the complexity of the intestinal barrier and immune cell interactions. nih.govaltex.org

This compound has been utilized as a reference anti-inflammatory compound in the validation of these advanced intestinal models. nih.govpmiscience.com In a triculture intestinal model consisting of an epithelial layer (Caco-2/HT29-MTX) and immunocompetent cells (differentiated THP-1), treatment with this compound prevented the induction of an inflammatory state triggered by lipopolysaccharide (LPS). nih.govpmiscience.com The effectiveness of this compound in this model was measured by decreased cytokine release (such as IL-8 and TNFα), and the maintenance of epithelial layer integrity, assessed by transepithelial electric resistance (TEER) and permeability. nih.gov Similarly, in a 3D multicellular perfused intestine-on-a-chip model, this compound was able to prevent cytokine-induced inflammation, evidenced by decreased secretion of IL-8 and retention of barrier function. researchgate.net These results demonstrate the suitability of these advanced intestinal models for screening potential anti-inflammatory compounds and confirm this compound's anti-inflammatory effects in this context. nih.govpmiscience.comresearchgate.net

Anti-Cancer Applications

This compound has also been investigated for its potential anti-cancer effects, primarily through the inhibition of cell proliferation and the induction of apoptosis in various cancer cell types.

Inhibition of Glioma Cell Proliferation

Research has shown that this compound can inhibit the proliferation of human glioma cells. selleckchem.comtargetmol.comnih.govresearchgate.netnih.gov This effect is linked to its ability to inhibit the NF-κB pathway, which plays a crucial role in promoting cell survival and proliferation in various cancers, including glioma. nih.govresearchgate.net Studies have demonstrated that this compound inhibits TNF-induced RelA (p65) nuclear translocation and NFκB-dependent IL8 gene expression in glioma cells. selleckchem.comtargetmol.comnih.govresearchgate.net

Repression of Non-Small Cell Lung Cancer (NSCLC) Cell Proliferation

This compound has shown promise in repressing the proliferation of Non-Small Cell Lung Cancer (NSCLC) cells, particularly those harboring EGFR mutations. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net this compound acts as a dual inhibitor of both IκB kinases (IKK) and STAT3, pathways frequently activated in NSCLC. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net It has been shown to selectively repress the proliferation of NSCLC cells with constitutive STAT3 activation. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net For example, this compound suppressed the proliferation of HCC827 and H1975 cells, which are EGFR mutant NSCLC cell lines with higher STAT3 activity, while having little effect on A549 cells, which have lower STAT3 activity. aacrjournals.orgaacrjournals.org

Enhanced Apoptosis in Cancer Cells

This compound has been observed to enhance apoptosis in various cancer cell lines, including glioma and NSCLC cells. targetmol.comnih.govharvard.edu Its ability to inhibit key survival pathways like NF-κB and STAT3 contributes to this effect. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net In NSCLC cells harboring EGFR mutations, this compound has been shown to enhance apoptosis, particularly when combined with tyrosine kinase inhibitors (TKIs). nih.govaacrjournals.orgaacrjournals.orgresearchgate.net Studies have demonstrated that this compound treatment leads to increased levels of cleaved PARP and activated caspases (caspase-8, caspase-9, and caspase-3), indicating the induction of apoptosis through both extrinsic and intrinsic pathways. aacrjournals.org this compound also induced apoptosis in esophageal squamous cell carcinoma (ESCC) cells by inhibiting the phosphorylation of IKKβ, leading to IκBα stabilization and NF-κB pathway inhibition. nih.gov

Synergistic Effects with Tyrosine Kinase Inhibitors (TKIs) in EGFR-Mutant NSCLC

A significant area of research for this compound in cancer involves its synergistic effects with Tyrosine Kinase Inhibitors (TKIs) in EGFR-mutant NSCLC. Despite the initial effectiveness of TKIs in treating EGFR-mutant NSCLC, the development of acquired resistance remains a major challenge. oup.comoncotarget.comnih.gov Activation of alternative pathways, such as STAT3 and NF-κB, contributes to this resistance. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netoup.comoncotarget.comnih.govoncotarget.com

This compound, as a dual inhibitor of STAT3 and NF-κB, has demonstrated synergistic anti-tumor effects when combined with EGFR TKIs like gefitinib and afatinib in EGFR-mutant NSCLC cell lines. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netoup.comoncotarget.com This combination approach addresses the limitations of targeting EGFR alone and can overcome mechanisms of acquired resistance. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netoup.comoncotarget.comoncotarget.com For instance, the combination of gefitinib and this compound showed increased sensitivity and enhanced apoptosis in HCC827 cells compared to either treatment alone. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net Studies using isobologram analysis have confirmed the synergistic interaction between this compound and TKIs in various EGFR-mutant NSCLC cell lines, including those with resistance mechanisms like the T790M mutation or AXL overexpression. oncotarget.com

The synergistic effect is attributed to this compound's ability to inhibit STAT3 and NF-κB signaling, pathways that can be activated or upregulated in response to TKI treatment, thereby promoting cancer cell survival and proliferation. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netoup.comoncotarget.comnih.govoncotarget.com By simultaneously targeting EGFR with a TKI and inhibiting STAT3 and NF-κB with this compound, a more comprehensive blockade of pro-survival signaling is achieved, leading to enhanced anti-tumor activity and overcoming resistance. nih.govaacrjournals.orgaacrjournals.orgresearchgate.netoup.comoncotarget.com

Here is a summary of synergistic effects observed with this compound and TKIs in EGFR-mutant NSCLC cell lines:

| Cell Line | EGFR Mutation Status | TKI Used | This compound Concentration | TKI Concentration | Combination Effect | Reference |

| HCC827 | Exon 19 deletion | Gefitinib | Not specified | Not specified | Enhanced apoptosis | nih.govaacrjournals.orgaacrjournals.orgresearchgate.net |

| PC-9 | Exon 19 deletion | Gefitinib | Not specified | Not specified | Synergism (mCI 0.82) | oup.com |

| PC9 (Gefitinib-sensitive) | Exon 19 deletion | Afatinib | Not specified | Not specified | Remarkable synergism | oncotarget.com |

| PC9-GR2 (Gefitinib-resistant) | Exon 19 deletion + AXL overexpression | Afatinib | Not specified | Not specified | Synergism | oncotarget.com |

| PC9-GR4 (Gefitinib-resistant) | Exon 19 deletion + T790M | Afatinib | Not specified | Not specified | Highly synergistic (CI 0.45) | oncotarget.com |

| H1975 | L858R + T790M | Afatinib | Not specified | Not specified | Additive (CI 0.92) | oncotarget.com |

This table illustrates the consistent observation of synergistic or additive effects when this compound is combined with TKIs in various EGFR-mutant NSCLC contexts, highlighting its potential to improve treatment outcomes and overcome resistance.

Selective Inhibition of Esophageal Squamous Cell Carcinoma (ESCC) Viability

Transcriptome-based drug repositioning studies have identified this compound as a potential selective inhibitor of esophageal squamous cell carcinoma (ESCC) cell viability. nih.govnih.gov ESCC is a type of cancer with limited treatment options. nih.govnih.gov Research aimed at screening for small molecules that could inhibit ESCC cell viability utilized data from the Library of Integrated Network-based Cellular Signatures (LINCS) database. nih.govnih.gov Among the top-ranked molecules identified, this compound was experimentally verified to inhibit ESCC cell viability. nih.govresearchgate.net

Specifically, this compound was shown to preferentially inhibit the viability of ESCC cells compared to non-tumorigenic epithelial Het-1A cells. nih.govresearchgate.netresearchgate.net Mechanistically, this compound induced apoptosis in ESCC KYSE-450 cells by inhibiting the phosphorylation of inhibitor of NF-κB kinase subunit β (IKKβ). nih.govnih.govresearchgate.net This inhibition leads to the stabilization of IκBα and subsequent inhibition of the NF-κB signaling pathway. nih.govnih.govresearchgate.net The NF-κB signaling pathway is frequently constitutively activated in many cancer types and plays a role in cell survival. researchgate.net By inhibiting IKKβ phosphorylation, this compound disrupts this pathway, promoting apoptosis in ESCC cells. nih.govnih.govresearchgate.net

Studies comparing this compound with other candidate molecules (nutlin-3a, vemurafenib, and CID2858522) found this compound to be more potent in inhibiting ESCC cell viability, as evidenced by lower IC50 values. researchgate.net While different ESCC cell lines showed variable sensitivity, these molecules generally inhibited ESCC cell viability in a dose-dependent manner. researchgate.net Colony formation assays further substantiated the differential inhibitory effects, showing that this compound significantly inhibited the colony formation ability of KYSE-450 cells at concentrations (e.g., 0.5 µM) that had only a minor effect on Het-1A cells. researchgate.net

The findings suggest that LINCS-based drug repositioning can aid in drug discovery and that this compound holds promise as a candidate molecule for ESCC treatment. nih.govnih.gov

Potential in Breaking Resistance of Pancreatic Cancer Cells to Vesicular Stomatitis Virus

Vesicular stomatitis virus (VSV), particularly the recombinant VSV-ΔM51, has shown potential as an oncolytic virus against many human pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.govnih.govscdi-montpellier.frnih.gov However, some PDAC cell lines exhibit high resistance to VSV-ΔM51 infection. nih.govnih.govscdi-montpellier.frnih.gov Research has explored strategies to overcome this resistance. nih.govnih.govmdpi.commdpi.comfrontiersin.org

Studies investigating the mechanisms of resistance and seeking enhancers of VSV-ΔM51 replication and oncolysis identified this compound, an IKK-β inhibitor, and ruxolitinib, a JAK1/2 inhibitor, as strong candidates for breaking resistance in VSV-resistant PDAC cell lines. nih.govnih.govscdi-montpellier.frnih.gov Both this compound and ruxolitinib were found to similarly inhibit STAT1 and STAT2 phosphorylation and decrease the expression of antiviral genes such as MxA and OAS. nih.govnih.govnih.gov

Further biochemical evidence from in situ kinase assays indicated that this compound directly inhibits JAK1 kinase activity. scdi-montpellier.frnih.gov This suggests that this compound acts as a dual inhibitor of both IKK-β and JAK1 kinase. scdi-montpellier.frnih.gov The findings provide evidence that upregulated type I interferon signaling plays a significant role in the resistance of pancreatic cancer cells to oncolytic viruses. nih.govnih.govscdi-montpellier.frnih.gov By downregulating type-I IFN pathways, this compound improves VSV replication and the killing of resistant cancer cells. scdi-montpellier.frmdpi.comfrontiersin.org

A distinct subset of 22 interferon-stimulated genes (ISGs) were found to be downregulated by both ruxolitinib and this compound in VSV-resistant PDAC cell lines. nih.govnih.gov Further analysis revealed that four of these genes (MX1, EPSTI1, XAF1, and GBP1) are constitutively co-expressed in VSV-resistant, but not in VSV-permissive PDACs, suggesting their potential as biomarkers to predict the success of oncolytic virus therapy. nih.govnih.gov Knockdown of MX1, one of these ISGs, showed a positive effect on VSV-ΔM51 replication in resistant cells, indicating that these ISGs contribute to resistance. nih.govnih.gov

Relevance in Triple-Negative Breast Cancer Research

Triple-negative breast cancer (TNBC) is an aggressive subtype characterized by the absence of estrogen receptor, progesterone receptor, and HER2 amplification. nih.govthno.orgcancerresearchuk.org This lack of common targets makes TNBC challenging to treat with targeted therapies. nih.govbcrf.org Research in TNBC has explored various approaches, including targeting signaling pathways like NF-κB and STAT3, which are often constitutively activated in TNBC cells and cancer stem cells. thno.org

This compound has shown relevance in TNBC research due to its inhibitory effects on both NF-κB and STAT3 pathways. thno.orgmdpi.com Studies have investigated the potential of combining EGFR inhibitors with IKK inhibitors in TNBC cells. nih.gov While the potency of this compound in combination with gefitinib was noted as relatively low in one study, this compound itself has been reported as an inhibitor of JAK1, in addition to IKKβ. nih.gov

More recent research has identified this compound as a promising inhibitor targeting CXCL1 signals in extracellular vesicles (EVs) released from dying chemotherapy-treated cells. nih.govresearchgate.net These EVs can promote TNBC metastasis by activating macrophage/PD-L1 signaling. nih.govresearchgate.net this compound was screened as a candidate that could enhance the chemosensitivity of paclitaxel and limit TNBC metastasis without noticeable toxicities in preclinical models. nih.govresearchgate.net Chemokine array analysis identified CXCL1 as a crucial component in these EVs that activates macrophage/PD-L1 signaling. nih.govresearchgate.net CXCL1 knockdown in EV-dead or macrophage depletion significantly inhibited EV-dead-induced TNBC growth and metastasis. nih.govresearchgate.net this compound's ability to target these CXCL1 signals highlights a potential therapeutic avenue in TNBC by interfering with the tumor microenvironment and the pro-metastatic effects of chemotherapy-induced EVs. nih.govresearchgate.net

Other Therapeutic Avenues

Beyond its roles in specific cancer types, this compound has been investigated for its potential in other therapeutic areas, primarily linked to its anti-inflammatory properties and modulation of key signaling pathways like NF-κB and STAT3. tocris.com

Attenuation of Laser-Induced Choroidal Neovascularization and Macrophage Recruitment

Laser-induced choroidal neovascularization (CNV) is a significant cause of vision loss, often associated with age-related macular degeneration. arvojournals.orgnih.govbocsci.com The inhibition of NF-κB, through genetic deletion or pharmacological inhibition of IKK2 (IKKβ), has been shown to significantly reduce laser-induced CNV formation. arvojournals.orgnih.govbocsci.comwilddata.cnplos.org

Studies have explored the use of this compound, a selective IKK2 inhibitor, to attenuate laser-induced CNV. arvojournals.orgnih.govbocsci.comwilddata.cn To achieve sustained intraocular release, this compound was delivered using biodegradable poly-lactide-co-glycolide (PLGA) microparticles. arvojournals.orgnih.govbocsci.comwilddata.cnfigshare.com Retrobulbar administration of this compound-loaded PLGA microparticles maintained sustained drug levels in the retina and significantly reduced CNV development in a mouse model. arvojournals.orgnih.govbocsci.comwilddata.cn

A key mechanism behind this effect is the attenuation of macrophage infiltration into the laser lesion. arvojournals.orgnih.gov Macrophage recruitment plays a crucial role in inflammatory neovascularization. jci.org Staining with anti-F4/80 antibody showed reduced macrophage infiltration in eyes treated with this compound-loaded microparticles. nih.gov Furthermore, laser-induced expressions of Vegfa and Ccl2, genes associated with angiogenesis and macrophage recruitment, were inhibited by the this compound treatment. arvojournals.orgnih.govplos.org These findings suggest that IKK2-mediated inflammation and macrophage activity are critical players in laser-induced CNV and that this compound inhibition of IKK2 can attenuate this process. arvojournals.orgnih.gov

Role in Regulating Tenogenic Differentiation of Stem Cells After Acute Tendon Injury

Tendon injuries pose a challenge for regeneration due to the poor intrinsic healing capacity of tendons. nih.govoatext.com Stem cell therapy has emerged as a potential strategy to promote tendon regeneration. nih.gove-arm.org However, the inflammatory environment following acute tendon injuries can disrupt stem cell differentiation, leading to suboptimal outcomes. nih.gov

Research has highlighted the critical role of NF-κB signaling in activating inflammation and suppressing the tenogenic differentiation of stem cells after acute tendon injury. nih.gov Tenogenic differentiation refers to the process by which stem cells develop into tenocytes, the specialized cells of tendons. oatext.come-arm.org Studies utilizing multiomics analysis have recognized NF-κB signaling as a key factor in this process. nih.gov

This compound, as a selective inhibitor of IKKβ/NF-κB signaling, has been investigated for its ability to modulate stem cell differentiation in the context of tendon injury. nih.gov Studies have shown that this compound can efficiently restore the impaired tenogenesis of stem cells in an inflammatory environment. nih.gov By targeting IKKβ/NF-κB signaling, this compound helps to create a pro-tenogenic niche, which is conducive to the differentiation of stem cells into tenocytes. nih.govors.org

The combined delivery of stem cells and this compound, for instance, using a microsphere-incorporated hydrogel system for controlled release, has been proposed as a potential strategy for treating acute tendon injuries. nih.gov This approach aims to leverage the regenerative potential of stem cells while simultaneously counteracting the inhibitory effects of inflammation on tenogenic differentiation via NF-κB pathway inhibition by this compound. nih.govors.org

Inhibition of Fractalkine Shedding in Human Astrocytes Under Pro-inflammatory Conditions

Fractalkine (CX3CL1) is a chemokine expressed in various cell types, including astrocytes in the central nervous system (CNS). nih.govnih.gov It exists in both a membrane-bound form, which acts as an adhesion molecule, and a soluble form (sCX3CL1), which is generated by shedding from the cell surface and can activate the CX3CR1 receptor on cells like microglia and neurons. nih.govnih.govfrontiersin.org Fractalkine signaling is implicated in neuroinflammation and neurodegenerative diseases. nih.govfrontiersin.org

Studies investigating the regulation of CX3CL1 shedding in human astrocytes under pro-inflammatory conditions have identified the involvement of several factors, including ADAM proteases and signaling pathways like p38 MAPK and NF-κB. nih.gov Pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ can induce the shedding of CX3CL1 from astrocytes. nih.gov

Research in Hyperoxia-Induced Acute Lung Injury (HALI)

Hyperoxia-induced acute lung injury (HALI) is a severe pulmonary condition characterized by disordered oxidative stress and inflammation. patsnap.comnih.gov Preclinical research has investigated the potential of this compound in alleviating HALI. A novel therapeutic strategy involving size-dependent melanin-like polydopamine nanocapsules (PC) combined with this compound (referred to as PCT) has been developed for HALI therapy. patsnap.comnih.gov

Studies utilizing this PCT strategy in HALI mice models have shown promising results. The nanocapsules are designed to optimize the lung-to-liver ratio, aiming to deliver an adequate dose of this compound to the pulmonary lesions and enhance its bioavailability. patsnap.comnih.gov In vitro and in vivo studies indicated superior biosafety of these nanocapsules. patsnap.comnih.gov

The PCT treatment demonstrated a sharp scavenging of intracellular reactive oxygen species (ROS) and protection of mitochondrial function. patsnap.comnih.gov This action subsequently led to the reprogramming of macrophage repolarization. patsnap.comnih.gov Furthermore, injection of PCT effectively eliminated elevated ROS and oxidative stress products, counteracting the redox imbalance observed in HALI mice. patsnap.comnih.gov

Mechanistically, the significant depletion of ROS by PCT was found to play a positive role in inhibiting immune cell infiltration and down-regulating multiple inflammatory factors. patsnap.comnih.gov The treatment also promoted the polarization of macrophages toward the anti-inflammatory M2 phenotype through the activation of the Keap-1/Nrf2 pathway. patsnap.comnih.gov These findings suggest that this combined approach effectively breaks the vicious cycle of inflammation and oxidative stress in HALI, providing a potential therapeutic strategy combining antioxidation and immunoregulation for HALI and other pulmonary diseases. patsnap.comnih.gov

Impact on CD47 Upregulation in Breast Cancer

CD47 is a cell surface glycoprotein that plays a crucial role in immune evasion by binding to SIRPα on macrophages, thereby inhibiting phagocytosis, often referred to as a "don't eat me" signal. nih.govwaocp.orgnih.gov Upregulation of CD47 has been observed in various cancers, including breast cancer, and is often associated with poor prognosis. waocp.orgoncotarget.comfrontiersin.org Research has explored the mechanisms behind CD47 upregulation in breast cancer and the potential impact of inhibiting related signaling pathways.

Studies have indicated that in breast cancer cells, CD47 expression can be increased by an inflammatory pathway involving the NF-κB1 transcription factor. nih.govnih.gov This regulation occurs through the binding of NF-κB1 to a specific constituent enhancer located within a CD47-associated super-enhancer (SE) specific to breast cancer. nih.govnih.gov

Preclinical investigations have utilized this compound, an IKK2 inhibitor, to explore the dependency of TNF-mediated upregulation of CD47 on active signaling processes initiating NF-κB translocation to the nucleus. nih.gov Experiments involving stimulating breast cancer cell lines, such as MCF7, with TNF-α showed an increase in CD47 protein levels. nih.gov However, when MCF7, MCF10, and HepG2 cells were simultaneously stimulated with TNF-α and treated with the this compound inhibitor, the increase in CD47 expression was blocked. nih.gov Western blot analysis in MCF7 cells further showed that phosphorylation and degradation of IκB, a key step in NF-κB activation, occurred after TNF-α stimulation. nih.gov These findings suggest that this compound, by inhibiting IKK2 and subsequently the NF-κB pathway, can prevent the TNF-mediated upregulation of CD47 in breast cancer cells. nih.gov Perturbing the TNF-NF-κB1 pathway and the subsequent reduction of CD47 expression has been shown to lead to increased phagocytosis of MCF7 breast cancer cells. nih.gov

Advanced Research Methodologies and Delivery Systems for Tpca-1

Drug Delivery Systems and Nanotechnology

The exploration of drug delivery systems for TPCA-1 is rooted in the need to overcome the limitations of conventional drug administration. Nanotechnology-based platforms, such as nanoparticles and gold nanocages, are at the forefront of this research, providing mechanisms for targeted and controlled release of the compound. researchgate.netescholarship.org

This compound-Loaded Nanoparticles for Targeted Delivery

Researchers have developed nanoparticles loaded with this compound to specifically target areas of inflammation. nih.govmdpi.com This approach utilizes the unique properties of nanoparticles to encapsulate the drug, protecting it from degradation and enabling its transport to specific cells or tissues. nih.govfrontiersin.org

To enhance the targeting capabilities of these nanoparticles, they are often functionalized with monoclonal antibodies (mAbs). nih.govnih.gov A notable example is the use of an mAb that specifically binds to the IgD6 region of the platelet/endothelial cell adhesion molecule-1 (PECAM-1). nih.govnih.gov This part of PECAM-1 becomes exposed on injured endothelium and activated macrophages during inflammation. nih.govnih.govresearchgate.net By attaching anti-PECAM-1 antibodies to the surface of the this compound-loaded nanoparticles, the system can be directed to these specific sites of inflammation. nih.govnih.gov

The functionalization of this compound-loaded nanoparticles with monoclonal antibodies has been shown to significantly increase their uptake by target cells. nih.govnih.gov In vitro studies have demonstrated that nanoparticles modified with anti-PECAM-1 mAbs exhibit enhanced uptake by both human umbilical vein endothelial cells (HUVECs) and Raw264.7 macrophage-like cells compared to unmodified nanoparticles. nih.govnih.gov This targeted approach ensures that a higher concentration of this compound is delivered directly to inflammatory lesions, a crucial factor in treating conditions like vascular endothelial injury with acute inflammation. nih.govmdpi.com The nanoparticles are designed to accumulate at the site of the lesion through effects like enhanced permeability and retention. researchgate.net

The enhanced delivery of this compound to inflammatory sites translates to improved therapeutic outcomes in animal models. nih.govmdpi.com In a mouse model of acute inflammation, the targeted nanoparticles effectively delivered this compound to the inflamed tissues. nih.govnih.gov This resulted in a marked reduction in the infiltration of inflammatory cells when compared to treatment with the free drug. nih.govnih.gov Furthermore, at a cellular level, this formulation was effective in inhibiting the M1 polarization of macrophages, reducing the secretion of pro-inflammatory cytokines, and decreasing the production of reactive oxygen species (ROS) and nitric oxide (NO). nih.govnih.gov

| Feature | Description | Source |

| Targeting Ligand | Monoclonal antibody against PECAM-1 IgD6 region | nih.govnih.gov |

| Target Cells | Injured endothelial cells, activated macrophages | nih.govnih.govresearchgate.net |

| In Vitro Uptake | Enhanced in HUVEC and Raw264.7 cells | nih.govnih.gov |

| In Vivo Model | Mouse model of vascular endothelial injury with acute inflammation | nih.govmdpi.com |

| Therapeutic Effect | Reduced inflammatory cell infiltration, inhibited M1 macrophage polarization | nih.govnih.gov |

Enhanced Cellular Uptake and Targeted Delivery to Inflammatory Lesions

This compound-Loaded Gold Nanocages (AuNCs)

Gold nanocages (AuNCs) represent another promising nanotechnology platform for the delivery of this compound. mdpi.comnih.gov These porous, biocompatible nanogold particles can be loaded with therapeutic agents and modified to target specific cells. mdpi.comnih.gov

To improve the targeting and uptake of this compound-loaded AuNCs, they have been modified with hyaluronic acid (HA). mdpi.comnih.gov HA is a natural polysaccharide that can specifically bind to the CD44 receptor, which is often overexpressed on activated macrophages in inflammatory conditions like rheumatoid arthritis. mdpi.comnih.gov This modification not only facilitates the targeted delivery of the nanocages to inflamed cells but also enhances their intracellular uptake. mdpi.comnih.govnih.gov Studies have shown that HA-modified AuNCs loaded with this compound have a significantly higher intracellular uptake compared to their unmodified counterparts. mdpi.comnih.gov The release of this compound from the AuNCs occurs intracellularly when the HA is hydrolyzed by the enzyme hyaluronidase. mdpi.comnih.gov

| Nanocarrier | Modification | Targeting Mechanism | Key Findings | Source |

| Gold Nanocages (AuNCs) | Hyaluronic Acid (HA) and Peptides | HA targets CD44 receptors on activated macrophages. | Enhanced intracellular uptake; Improved suppression of TNF-α and IL-6 compared to free this compound. | mdpi.comnih.govnih.gov |

Sustained Drug Release and Efficacy in Suppressing Pro-inflammatory Cytokines

The chemical compound this compound is an inhibitor of the IκB kinase (IKK) β subunit, which plays a crucial role in the NF-κB signaling pathway. tocris.comcellsignal.com This pathway is central to regulating inflammatory responses. nih.gov this compound effectively blocks this signaling, leading to the suppression of pro-inflammatory cytokine transcription. cellsignal.com

Research has demonstrated that this compound inhibits the production of several key pro-inflammatory cytokines. In vitro, it has been shown to inhibit the lipopolysaccharide-induced production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) in human monocytes, with IC50 values ranging from 170 to 320 nM. bocsci.com Furthermore, in human airway smooth muscle, this compound has been found to block inflammation. tocris.com Studies using hyaluronic acid-modified gold nanocages loaded with this compound have shown significant inhibition of TNF-α and IL-6. nih.gov This targeted delivery system demonstrated a higher efficacy in suppressing these cytokines compared to the free form of this compound. nih.gov

This compound-Loaded PLGA Microparticles for Sustained Release

To achieve a prolonged and controlled release of this compound, researchers have developed biodegradable poly-lactic-co-glycolic acid (PLGA) microparticles. bocsci.comnih.gov These microparticles are designed to encapsulate the water-insoluble this compound, allowing for its sustained delivery over time. arvojournals.org The solvent-evaporation method is used to create these spherical microparticles, which have a mean diameter of approximately 2.4 micrometers and a loading efficiency of about 80%. bocsci.comnih.gov In some preparations, the encapsulation efficiency has reached over 95%, with an average bead size of 2 microns in diameter. arvojournals.org In vitro and in vivo studies have confirmed that these this compound-loaded PLGA microparticles provide a consistent, cumulative drug release for up to a month. arvojournals.org

Retrobulbar Administration for Ocular Diseases

For the treatment of ocular diseases, a method of retrobulbar administration has been explored. This technique involves injecting the this compound-loaded PLGA microparticles behind the eyeball. nih.govaao.org This approach has been shown to maintain a sustained level of the drug in the retina over the study period. bocsci.comnih.gov A key advantage of this localized delivery is that no detectable levels of this compound were found in the untreated contralateral eye, indicating minimal systemic exposure. bocsci.comnih.gov

Attenuation of Choroidal Neovascularization

Choroidal neovascularization (CNV) is a significant cause of vision loss in diseases like age-related macular degeneration (AMD). nih.gov The inhibition of the NF-κB pathway through IKK2 has been shown to significantly reduce laser-induced CNV. nih.gov Studies using this compound-loaded PLGA microparticles have demonstrated their effectiveness in attenuating the development of CNV. nih.govarvojournals.org

In a laser-induced CNV mouse model, retrobulbar administration of these microparticles led to a significant reduction in CNV development by day 7 after the laser injury. bocsci.comnih.gov This was assessed by methods such as retinal fluorescein leakage and isolectin staining. bocsci.comnih.gov The treatment also attenuated the infiltration of macrophages into the laser-induced lesions and inhibited the expression of vascular endothelial growth factor A (Vegfa) and C-C motif chemokine ligand 2 (Ccl2), both of which are involved in angiogenesis. nih.gov Importantly, this delivery system did not show any noticeable cellular or functional toxicity to the treated eyes. nih.gov

In Vitro and In Vivo Study Models

Cell Lines Used in this compound Research

A variety of cell lines have been utilized in research to investigate the mechanisms and effects of this compound.

| Cell Line | Cell Type/Origin | Application in this compound Research | Source |

|---|---|---|---|

| Raw264.7 | Mouse macrophage | Studying anti-inflammatory and antioxidant effects, including inhibition of M1 polarization and cytokine secretion. | nih.govnih.gov |

| HUVEC | Human Umbilical Vein Endothelial Cells | Investigating cellular uptake and effects on endothelial cells in the context of inflammation. | nih.govnih.gov |

| HEK293T | Human Embryonic Kidney | Used in luciferase reporter assays to study TNFα-induced κB-Luciferase activity. | nih.gov |

| HCC827 | Human Lung Adenocarcinoma | Research on non-small cell lung cancer with EGFR mutations. | bocsci.com |

| PC9 | Human Lung Adenocarcinoma | Studying potentiation of antitumor effects in non-small cell lung cancer. | bocsci.com |

| KYSE-450 | Human Esophageal Squamous Cell Carcinoma | Investigating preferential inhibition of viability in cancer cells versus non-tumorigenic cells. | nih.govnih.govcellosaurus.org |

| Het-1A | Immortalized Human Esophageal Epithelial | Used as a non-tumorigenic control to assess the selectivity of this compound for cancer cells. | nih.govnih.govresearchgate.net |

| THP-1 | Human Monocytic | Used as a positive control in studies of inflammatory caspase expression. | researchgate.net |

Animal Models in Preclinical Studies

Preclinical studies have employed various animal models to evaluate the efficacy of this compound in different disease contexts.

| Animal Model | Disease/Condition Modeled | Key Findings with this compound | Source |

|---|---|---|---|

| Murine Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | This compound reduces the severity of arthritis in a dose-dependent manner by decreasing pro-inflammatory cytokines and inhibiting T cell proliferation. | tocris.combocsci.comnih.govfrontiersin.orgresearchgate.netresearchgate.netfuturehealthjournal.com |

| Vascular Endothelial Injury | Acute Inflammation | Targeted delivery of this compound to inflammatory lesions reduced the infiltration of inflammatory cells. | nih.govnih.govdntb.gov.ua |

| Laser-Induced Choroidal Neovascularization (CNV) | Age-Related Macular Degeneration (AMD) | Retrobulbar administration of this compound-loaded microparticles attenuated CNV development, reduced macrophage infiltration, and inhibited pro-angiogenic factors. | bocsci.comnih.govarvojournals.orgnih.govplos.orgfigshare.comaging-us.comfrontiersin.org |

Transcriptome-Based Drug Repositioning

Transcriptome-based drug repositioning has been instrumental in identifying new potential applications for existing compounds. This methodology was employed to identify this compound as a potential selective inhibitor for esophageal squamous cell carcinoma (ESCC). nih.govnih.govresearchgate.netkisti.re.kr By analyzing the transcriptomes of over 1,000 cancer cell lines, researchers identified non-ESCC cell lines with similar transcriptome profiles to ESCC. nih.gov Using the Library of Integrated Network-based Cellular Signatures (LINCS) database, which contains data on how small molecules affect gene expression, scientists screened for compounds that could potentially reverse the gene expression alterations seen in ESCC. nih.govnih.gov This large-scale analysis pinpointed this compound as one of the top candidates. nih.gov Subsequent experimental verification confirmed that this compound, a known inhibitor of the NF-κB pathway, preferentially inhibits the viability of ESCC cells over non-tumorigenic esophageal epithelial cells. nih.govnih.gov This discovery showcases the power of transcriptome-based drug repositioning to find novel therapeutic uses for compounds like this compound. nih.govnih.govresearchgate.net

Biochemical and Cellular Assays

A variety of biochemical and cellular assays are crucial for elucidating the specific mechanisms of action of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Kinase Activity

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust method used to study kinase activity. This assay is employed to measure the activity of IκB kinase 2 (IKK-2), a key enzyme in the NF-κB signaling pathway. selleckchem.comresearchgate.netresearchgate.net The assay principle involves a kinase, a substrate, and an antibody that recognizes the phosphorylated substrate. bmglabtech.com When the substrate is phosphorylated by the kinase, the antibody binds, bringing a donor fluorophore (like a terbium-labeled antibody) and an acceptor fluorophore (like a fluorescein-labeled substrate) into close proximity, resulting in a FRET signal. researchgate.netbmglabtech.com

This technique has been pivotal in characterizing this compound as a potent and selective inhibitor of IKK-2. selleckchem.comcaymanchem.com In a cell-free assay, this compound was shown to inhibit human IKK-2 with a half-maximal inhibitory concentration (IC50) of 17.9 nM. selleckchem.comselleckchem.commedchemexpress.com The selectivity of this compound is highlighted by its significantly lower potency against other kinases, such as IKK-1 (IC50 of 400 nM). selleckchem.comselleckchem.comapexbt.com The TR-FRET assay has been automated for high-throughput screening (HTS) to identify and characterize IKK-β inhibitors like this compound efficiently. researchgate.netresearchgate.net

| Assay Parameter | Finding |

| Assay Type | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| Target Kinase | IκB kinase 2 (IKK-2) |

| This compound IC50 for IKK-2 | 17.9 nM selleckchem.comselleckchem.commedchemexpress.com |

| This compound IC50 for IKK-1 | 400 nM selleckchem.comselleckchem.comapexbt.com |

| Selectivity | Approximately 22-fold selective for IKK-2 over IKK-1 selleckchem.comselleckchem.com |

Western Blot Analysis for Protein Phosphorylation and Expression

Western blot analysis is a fundamental technique used to detect and quantify specific proteins in a sample. It is extensively used in this compound research to investigate its effects on protein phosphorylation and expression levels within key signaling pathways.

Studies have consistently used Western blotting to demonstrate that this compound inhibits the phosphorylation of several critical proteins. For instance, this compound has been shown to block the phosphorylation of STAT3 at the Y705 residue, which is crucial for its activation. aacrjournals.org It also inhibits the phosphorylation of IKKβ, which in turn prevents the phosphorylation and subsequent degradation of its substrate, IκBα. nih.govoncotarget.com This leads to the stabilization of IκBα and prevents the nuclear translocation of the NF-κB p65 subunit. nih.govresearchgate.net

The table below summarizes key findings from Western blot analyses in studies involving this compound.

| Target Protein | Effect of this compound | Cell Line/System |

| p-STAT3 (Y705) | Inhibition of phosphorylation aacrjournals.org | 293T, HCC827, H1975 cells aacrjournals.org |

| p-IKKβ | Reduction of phosphorylation oncotarget.com | H1975CR cells oncotarget.com |

| p-IκBα | Reduction of phosphorylation oncotarget.com | H1975CR cells oncotarget.com |

| p-p65 | Slight inhibition of phosphorylation aacrjournals.org | 293T cells aacrjournals.org |

| Histone 3 | Decreased phosphorylation (following BmTSSK3 knockdown) nih.gov | Silkworm testes nih.gov |

Luciferase Activity Assays for Gene Expression

Luciferase activity assays are a common tool for studying gene expression and the activity of specific signaling pathways. This method is used to assess the transcriptional activity of factors like STAT3 and NF-κB. In these assays, cells are transfected with a reporter construct containing a luciferase gene under the control of a promoter with binding sites for the transcription factor of interest. aacrjournals.orgaacrjournals.org

In the context of this compound research, luciferase assays have been used to confirm the inhibitory effect of the compound on STAT3-mediated gene expression. aacrjournals.orgaacrjournals.org For example, HEK-293T cells stably transfected with a luciferase reporter driven by STAT3 binding sites (pGL4.20-SIE-luc) were treated with this compound. aacrjournals.org The results showed that this compound inhibited IL-6-induced luciferase activity in a dose-dependent manner, demonstrating its ability to suppress STAT3 transactivation. aacrjournals.orgaacrjournals.org Similarly, this assay has been used to measure the effect of this compound on NF-κB-dependent gene expression, confirming that the compound inhibits this pathway. nih.govplos.orgresearchgate.net

Flow Cytometry for Cell Characterization

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. It has been employed in this compound research for various applications, including the analysis of cell apoptosis, M1 macrophage polarization, and the measurement of intracellular reactive oxygen species (ROS) and nitric oxide (NO).

Cell Apoptosis: To assess this compound-induced cell death, flow cytometry is used with Annexin V and propidium iodide (PI) staining. nih.govaacrjournals.org This method allows for the quantification of early and late apoptotic cells. Studies have shown that this compound can induce apoptosis in esophageal squamous carcinoma cells. nih.gov

M1 Macrophage Polarization: Macrophage polarization into pro-inflammatory M1 or anti-inflammatory M2 phenotypes is a critical aspect of the immune response. elifesciences.orgnih.gov Flow cytometry, using specific cell surface markers like CD80 and CD86 for M1 macrophages, can be used to assess this process. mdpi.com Research has demonstrated that this compound-loaded nanoparticles can effectively inhibit the M1 polarization of macrophages. nih.gov

Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production: Intracellular ROS and NO are key signaling molecules in inflammation. nih.gov Their levels can be measured using fluorescent probes like DCFH-DA for ROS and DAF-FM DA for NO, followed by flow cytometry analysis. mdpi.comnih.gov Studies have found that this compound treatment can reduce the production of both ROS and NO in activated macrophages. nih.gov

| Application | Method/Marker | Key Finding with this compound |

| Cell Apoptosis | Annexin V/PI Staining | Induces apoptosis in ESCC cells nih.gov |

| M1 Polarization | CD80+ surface marker | Inhibits M1 polarization of macrophages nih.gov |

| ROS Production | DCFH-DA probe | Reduces intracellular ROS levels nih.gov |

| NO Production | DAF-FM DA probe | Reduces intracellular NO levels nih.gov |

MTT Assays for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This assay is widely used to determine the cytotoxic or growth-inhibitory effects of compounds like this compound on various cell lines.

In this assay, viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be solubilized and quantified by measuring its absorbance. aacrjournals.org Numerous studies have utilized the MTT assay to demonstrate that this compound reduces the viability of different cancer cell lines in a dose-dependent manner. For example, the assay has shown this compound's inhibitory effect on non-small cell lung cancer (NSCLC) cells, esophageal squamous carcinoma cells, and multiple myeloma cell lines. nih.govaacrjournals.orgresearchgate.netfigshare.com It is a standard method for evaluating the anti-proliferative effects of this compound. researchgate.net

Immunocytochemical Analysis for Intracellular Distribution

Immunocytochemical analysis is a critical technique for visualizing the intracellular localization of target proteins and assessing the effects of inhibitors like this compound on their distribution. This method has been employed to understand how this compound modulates the subcellular location of key signaling molecules, particularly transcription factors involved in inflammation and cancer pathways.

In non-small cell lung cancer (NSCLC) cells, immunocytochemistry has been utilized to examine the intracellular distribution of Signal Transducer and Activator of Transcription 3 (STAT3). aacrjournals.orgresearchgate.netaacrjournals.org Studies have shown that in HCC827 cells, a NSCLC cell line, treatment with this compound can alter the localization of STAT3. aacrjournals.orgresearchgate.netaacrjournals.org This is significant because the nuclear translocation of STAT3 is a critical step in its activation and subsequent regulation of gene expression. By analyzing the fluorescence intensity of labeled STAT3 within different cellular compartments, researchers can quantify the extent to which this compound inhibits this nuclear translocation. mdpi.com

Similarly, this technique has been applied to investigate the effect of this compound on the nuclear translocation of the p65 subunit of NF-κB. tocris.complos.org In human telomerase-immortalized corneal epithelial (hTCEpi) cells, immunocytochemical staining for p65 revealed that this compound treatment reduced its nuclear accumulation following injury. plos.org This provides visual evidence for the inhibitory effect of this compound on the NF-κB signaling pathway at the cellular level.

The general workflow for immunocytochemical analysis in these studies involves several key steps. First, cells are cultured and treated with this compound at various concentrations and for different durations. Following treatment, the cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular antigens. The cells are then incubated with a primary antibody specific to the protein of interest (e.g., STAT3 or p65). Subsequently, a secondary antibody, which is conjugated to a fluorescent dye, is added. This secondary antibody binds to the primary antibody, thereby labeling the target protein. Finally, the cells are visualized using a fluorescence microscope, and the images are analyzed to determine the subcellular distribution of the protein.

Table 1: Summary of Immunocytochemical Analysis of this compound's Effect on Intracellular Protein Distribution

| Cell Line | Target Protein | Key Finding | Reference |

|---|---|---|---|

| HCC827 | STAT3 | This compound treatment altered the intracellular distribution of STAT3. | aacrjournals.orgresearchgate.netaacrjournals.org |

| hTCEpi | p65 (NF-κB) | This compound reduced nuclear staining of p65 in injured corneas. | plos.org |